molecular formula C12H16O B13600236 4-(3,5-Dimethylphenyl)butanal

4-(3,5-Dimethylphenyl)butanal

Cat. No.: B13600236
M. Wt: 176.25 g/mol
InChI Key: KKVFNKULMUVKKN-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)butanal is an aromatic aldehyde characterized by a butanal chain attached to a 3,5-dimethyl-substituted benzene ring.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)butanal

InChI

InChI=1S/C12H16O/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h6-9H,3-5H2,1-2H3

InChI Key

KKVFNKULMUVKKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CCCC=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3,5-Dimethylphenyl)butanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)butanal undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium

      Products: Corresponding carboxylic acid (4-(3,5-Dimethylphenyl)butanoic acid)

  • Reduction

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous solvents

      Products: Corresponding alcohol (4-(3,5-Dimethylphenyl)butanol)

  • Substitution

      Reagents: Various nucleophiles (e.g., Grignard reagents)

      Conditions: Anhydrous conditions, inert atmosphere

      Products: Substituted derivatives

Scientific Research Applications

4-(3,5-Dimethylphenyl)butanal finds applications in several scientific research areas:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine

    • Explored for its potential use in drug development and pharmaceutical formulations.
  • Industry

    • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)butanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical processes. The compound’s reactivity towards nucleophiles and electrophiles makes it a versatile building block in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • 3,5-Dimethylphenyl vs. 3,5-Dichlorophenyl Groups: In ,-dichlorophenyl-substituted benzoates exhibit dihedral angles of ~48.8° between aromatic rings, influenced by the electron-withdrawing chlorine substituents.
  • Comparison with Carbazole and Phenoxazine Derivatives: highlights that 3,5-dimethylphenyl groups in emitters like PXZ-Mes3B improve electroluminescent efficiency (EQE up to 22.8%).

Physical and Chemical Properties

Compound Substituents Key Properties/Applications Reference
4-(3,5-Dimethylphenyl)butanal 3,5-dimethylphenyl High hydrophobicity; potential intermediate in organic synthesis N/A (inferred)
4-Methoxybutyrylfentanyl Methoxy, fentanyl core NMR-determined structure (δ 8.0–6.5 ppm aromatic signals)
3,5-Dichlorophenyl 4-methylbenzoate 3,5-dichloro Dihedral angle: 48.8°; crystalline stability

Notes:

  • The methyl groups in this compound likely elevate its melting point compared to non-substituted analogs due to enhanced van der Waals interactions.

Biological Activity

4-(3,5-Dimethylphenyl)butanal is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant activities.

Chemical Structure and Properties

This compound features a butanal group attached to a 3,5-dimethylphenyl moiety. This unique structure may contribute to its biological properties by influencing how it interacts with biological targets.

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated in various studies. Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of bacteria and fungi. For instance, certain analogs have shown activity comparable to established antibiotics, suggesting that modifications to the structure can enhance efficacy against resistant strains .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to this compound. For example, derivatives have been tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation. The mechanism of action is hypothesized to involve interference with tubulin polymerization, which is crucial for mitosis .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line% Growth Inhibition (PGI)
This compoundMDA-MB-23178%
This compoundPC-398%
1-(3,5-Dimethylphenyl)-2-butanolSNB-7538.94%
1-(3,5-Dimethylphenyl)-2-butanolUO-3130.14%

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It could modulate receptor activity related to cell signaling pathways.
  • Tubulin Binding : As noted in anticancer studies, binding to tubulin may disrupt mitotic processes .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Antibacterial Efficacy : In a study assessing the antibacterial effects against Staphylococcus aureus and E. coli, derivatives exhibited significant inhibition zones compared to control groups.
  • Cancer Cell Proliferation : A series of in vitro experiments demonstrated that certain derivatives led to a marked decrease in proliferation rates across multiple cancer cell lines.

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